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Description
2-(3,5-Difluorophenyl)azetidine (CAS 1213474-54-4) is a chiral azetidine building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a saturated four-membered azetidine ring and a 3,5-difluorophenyl moiety, makes it a valuable scaffold for the synthesis of novel bioactive molecules. Azetidine derivatives are prominently featured in pharmaceutical research for their pharmacological potential. The 3,5-difluorophenyl group is a common structural element in compounds designed for therapeutic applications . Recent research highlights that novel azetidin-2-one derivatives demonstrate promising biological activities, including significant anticancer potential against cell lines such as MCF-7 (breast cancer), as well as antimicrobial and antioxidant properties . The azetidine ring is a key nitrogen-containing heterocycle used in the development of various pharmaceutical compositions . This compound is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.
The Significance of Four Membered Heterocycles in Contemporary Organic Synthesis
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are essential building blocks in the synthesis of more complex molecules. numberanalytics.com Their utility stems from a combination of inherent ring strain and the presence of a heteroatom, which imparts unique reactivity. rsc.orgnih.gov These strained ring systems can undergo various transformations, including ring-opening reactions, ring expansions, and cycloadditions, providing access to a diverse array of molecular architectures. numberanalytics.comrsc.org The synthesis of these heterocycles can be challenging due to their inherent instability, but various methods, including cyclization reactions and [2+2] cycloadditions, have been developed. numberanalytics.comrsc.org
Synthetic Methodologies for 2 3,5 Difluorophenyl Azetidine and Related Fluorinated Azetidines
The construction of the azetidine ring can be broadly categorized into cyclization and cycloaddition reactions. These strategies have evolved from traditional methods to more advanced, photochemically-driven processes.
Cyclization Reactions for Azetidine Synthesis
Cyclization reactions are a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring.
Intramolecular cyclization is a common and effective method for synthesizing azetidines. This approach often involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a leaving group within the same molecule. nih.govfrontiersin.org For instance, the cyclization of γ-amino alcohols or their derivatives is a well-established route. acs.org A key challenge in these reactions is controlling the regioselectivity, especially when competing ring-formation pathways are possible. nih.govfrontiersin.org
One notable example is the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields. nih.gov This method is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, demonstrating a high degree of regiocontrol. nih.gov A variety of substituted azetidines can be synthesized using this method, including those with aryl and alkyl substituents. frontiersin.org
Another approach involves the NBS-induced cyclization of homoallylamines. researchgate.net This method, however, can sometimes lead to the formation of rearranged products alongside the desired azetidines. researchgate.net The synthesis of 1,2,4-trisubstituted azetidines has also been achieved through the selenium-induced cyclization of homoallylbenzylamines, which proceeds via a 4-exo-tet ring closure. bham.ac.uk
The table below summarizes the results of La(OTf)₃-catalyzed intramolecular aminolysis of various cis-3,4-epoxy amines to form azetidines. frontiersin.org
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
A more recent and powerful strategy for azetidine synthesis involves the strain-release cyclization of azabicyclo[1.1.0]butanes (ABBs). nih.govnih.gov These highly strained molecules serve as "spring-loaded" precursors that can undergo ring-opening reactions with a variety of nucleophiles and electrophiles to form functionalized azetidines. nih.govbris.ac.uk The inherent ring strain of the ABB fragment provides a strong thermodynamic driving force for these transformations. nih.govbris.ac.uk
This methodology has been successfully applied to the synthesis of a wide range of azetidine-containing spirocycles. nih.govd-nb.info For example, the reaction of ABB-ketone precursors bearing silyl-protected alcohols with an electrophile induces a spirocyclization-desilylation cascade to afford spiro-azetidines. nih.gov This method is notable for its modularity and the generation of products with synthetically useful functional groups. nih.govnih.gov
Furthermore, a strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls has been developed to synthesize azetidine spiro-tetralins. d-nb.info This reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, leading to the formation of a highly complex azabicyclo[2.1.1]hexane intermediate. d-nb.info This intermediate can then be converted to the desired spiro-azetidine product. d-nb.info
The versatility of ABBs in synthesis is further highlighted by their use in four-component reactions, such as a nih.govresearchgate.net-Brook rearrangement/strain-release-driven anion relay sequence for the modular synthesis of acyl azetidines. bris.ac.uk
Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2] cycloadditions, represent another major pathway to azetidine synthesis. These reactions involve the concerted or stepwise formation of two new bonds to create the four-membered ring.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing functionalized azetidines. researchgate.netrsc.orgnih.gov However, the application of this reaction has been historically limited due to challenges such as the competing E/Z isomerization of the excited imine. researchgate.netnih.gov To overcome this, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov
Recent advancements have focused on expanding the scope of the aza-Paternò-Büchi reaction to include acyclic imine equivalents. nih.gov One successful strategy involves the use of oximes, specifically 2-isoxazoline-3-carboxylates, which exhibit unique triplet state reactivity. nih.govresearchgate.net
The emergence of visible-light photocatalysis has revolutionized the field of organic synthesis, including the construction of azetidine rings. nih.govspringernature.com This approach offers mild reaction conditions and operational simplicity. nih.govresearchgate.net In the context of the aza-Paternò-Büchi reaction, visible-light-mediated triplet energy transfer from a photocatalyst, such as a commercially available iridium complex, can be used to activate the imine component for the [2+2] cycloaddition with a wide range of alkenes. nih.govspringernature.com
This photocatalytic approach has been successfully applied to both intermolecular and intramolecular aza-Paternò-Büchi reactions. acs.orgnih.gov For instance, a visible-light-mediated intermolecular reaction between 2-isoxazoline-3-carboxylates and various alkenes provides access to highly functionalized azetidines. nih.gov The resulting azetidine products can often be readily converted to free, unprotected azetidines. nih.govresearchgate.net
Researchers have also developed photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes to produce azetidines. acs.org This method utilizes photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine source, which then undergo intermolecular [2+2] cyclization with alkenes. acs.org
The table below showcases the scope of a visible-light-mediated intermolecular aza-Paternò-Büchi reaction using an iridium photocatalyst. springernature.com
Table 2: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition for Azetidine Synthesis
Transformation of Other Heterocyclic Systems to Azetidines
One established route to azetidines involves the structural rearrangement of other heterocyclic systems. These methods typically include the ring expansion of three-membered rings or the ring contraction of five-membered rings. magtech.com.cnscribd.com Ring expansion of aziridines, for example, is a common strategy. magtech.com.cnscribd.com A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org Similarly, functionalized azetidines and aziridines can be selectively obtained from the transformation of 2-bromomethyl-2-methylaziridines, with the outcome controlled by the solvent. acs.org Ring contraction of five-membered heterocycles, such as pyrrolidines, also provides a pathway to the azetidine core. magtech.com.cn
Involves the opening of the three-membered ring followed by intramolecular cyclization to form the four-membered azetidine ring. Often involves precursors like 1-arenesulfonylaziridines or 2-halomethyl-aziridines. organic-chemistry.orgacs.org
A less common but viable route where a five-membered pyrrolidine ring undergoes rearrangement to form the more strained four-membered azetidine scaffold. magtech.com.cn
Specific Synthetic Pathways to 2-(3,5-Difluorophenyl)azetidine and Analogues
Synthesizing specifically substituted azetidines, such as those bearing a difluorophenyl group at the 2-position, requires more tailored and advanced methodologies.
The creation of enantiomerically pure azetidines is crucial for their application in pharmaceuticals. One notable method for the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners, including phenyl and naphthyl analogues, relies on a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This approach provides a framework that could be adapted for the synthesis of chiral 2-aryl azetidines like (S)-2-(3,5-difluorophenyl)azetidine. Another strategy allows for the synthesis of diversely substituted N-aryl-2-cyanoazetidines in enantiomerically pure form. organic-chemistry.org This three-step sequence starts from β-amino alcohols and proceeds through copper-catalyzed N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by base-induced ring closure, offering predictable diastereoselectivity. organic-chemistry.org
Recent innovations have focused on modular strategies that allow for the direct installation of the azetidine ring onto other molecules. chemrxiv.orgrsc.org An electrophilic azetidinylation protocol using azetidinyl trichloroacetimidates (ATAs) and azetidinyl o-alkynylbenzoates (AABs) has been developed for the "any-stage" installation of azetidine rings. rsc.orgrsc.org This method is effective for coupling with a wide array of nucleophiles to produce functionalized 3-aryl and 3-alkyl azetidines. rsc.org The strategy is based on the activation of the ATA or AAB reagents to generate a carbocation intermediate, which then reacts with the nucleophile. chemrxiv.org This approach has been used to azetidinylate over 20 classes of nucleophiles, simplifying access to medicinally relevant structures. chemrxiv.orgresearchgate.net
A novel strategy harnesses the chemistry of azetidine sulfonyl fluorides (ASFs) for the synthesis of 3-aryl-3-substituted azetidines. nih.govacs.org These ASFs act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway when activated under mild thermal conditions (60 °C). nih.govacs.org The reactive intermediates generated can then be coupled with a broad range of nucleophiles. nih.gov This method offers an attractive alternative to other reagents like azabicyclo[1.1.0]butane (ABB) for accessing diverse azetidine derivatives. acs.org The synthesis of various N-Cbz-protected ASFs has been reported, demonstrating the preparative utility of this chemistry. acs.org This deFS pathway is distinct from the more conventional Sulfur-Fluoride Exchange (SuFEx) reactivity typically observed for sulfonyl fluorides. nih.gov
Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the attachment of aryl groups to heterocyclic scaffolds. The Hiyama cross-coupling reaction, for instance, can be used to couple arylsilanes with 3-iodoazetidine (B8093280) under mild conditions to furnish 3-arylazetidines. organic-chemistry.org This methodology could be conceptually extended to couple a 3,5-difluorophenylsilane with an appropriate 2-haloazetidine precursor. Furthermore, the Suzuki–Miyaura cross-coupling has been successfully employed in the synthesis of azetidine-containing compounds, such as linking boronic acids to a brominated pyrazole–azetidine hybrid. nih.gov These palladium-catalyzed methods provide a direct route for introducing a difluorophenyl group onto a pre-formed azetidine ring, assuming the requisite halogenated azetidine and difluorophenyl boronic acid (or equivalent) are available.
Challenges and Innovations in the Synthesis of Substituted Azetidines
The synthesis of azetidines has historically been challenging, a fact attributed to the high ring-strain energy of the four-membered ring, which is comparable to that of cyclobutane (B1203170) and aziridine. researchgate.net Traditional synthetic methods, such as the intramolecular cyclization of 1,3-amino alcohols, often suffer from low yields and limited tolerance for various functional groups due to the harsh basic conditions required. researchgate.net The difficulty in preparing these derivatives, particularly in a divergent and modular fashion, has historically limited their broader application in medicinal chemistry. acs.org
However, significant innovations are addressing these long-standing challenges. rsc.org There is a clear trend away from linear synthetic sequences toward more modular approaches that allow for rapid diversification. chemrxiv.org The development of electrophilic azetidinylation reagents like ATAs and AABs enables the direct attachment of the azetidine motif to a wide range of existing molecules, including complex drugs. rsc.orgrsc.org Similarly, the use of azetidine sulfonyl fluorides (ASFs) provides a mild, thermal route to functionalized azetidines via a novel defluorosulfonylation pathway. nih.govacs.org These innovative methods, along with the strategic use of advanced cross-coupling reactions, represent a paradigm shift, making the synthesis of complex substituted azetidines like this compound more efficient and accessible. organic-chemistry.org
Approach
Traditional Methods
Innovative Methods
Strategy
Linear synthesis, intramolecular cyclization of pre-functionalized chains (e.g., 1,3-amino alcohols). researchgate.net
Modular synthesis, direct installation of the azetidine ring. chemrxiv.orgrsc.org
Reagents
Basic conditions, simple leaving groups (halides, mesylates). frontiersin.org
Substrate scope is still being explored for some newer methods.
Advantages
Conceptually simple.
High efficiency, mild conditions, broad substrate scope, "any-stage" functionalization. rsc.orgnih.gov
Strain-Driven Reactivity of the Azetidine Core
Azetidines, as four-membered nitrogen-containing heterocycles, exhibit a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key driver of their reactivity, positioning them between the more reactive aziridines and the less reactive pyrrolidines. rsc.orgresearchwithrutgers.comrsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is harnessed in various synthetic transformations. rsc.orgnih.gov The stability of the azetidine ring, while lower than that of larger rings, is sufficient to allow for its handling under typical laboratory conditions, offering a unique balance of stability and reactivity. researchwithrutgers.comrsc.orgresearchgate.net
The strain within the azetidine ring can be exploited in what is termed a "build and release approach". beilstein-journals.org This strategy involves the initial construction of the strained four-membered ring, followed by a subsequent ring-opening functionalization step. This process is facilitated by the potential energy stored within the strained ring. beilstein-journals.org For instance, the reaction of an azetidine with a chloroformate can lead to either dealkylation or a ring-opening reaction to form a γ-chloroamine, which can then cyclize to an oxazinanone. acs.org
Furthermore, the strain in the azetidine ring can influence the stereochemical outcome of reactions. The rigid conformation of the ring can direct the approach of reagents, leading to stereoselective transformations. nih.gov The inherent strain also plays a role in the metabolic stability of azetidine-containing compounds, as ring-opening can be a potential metabolic pathway. nih.gov
Functionalization Strategies for Azetidine Ring Systems
The functionalization of the azetidine ring is a critical aspect of its application in medicinal chemistry and organic synthesis, allowing for the introduction of diverse substituents and the modulation of molecular properties. rsc.orgresearchgate.net
Nucleophilic Additions to Azetidine Derivatives
Nucleophilic additions represent a fundamental strategy for the functionalization of azetidine derivatives. The electrophilic nature of the carbon atoms in the azetidine ring, particularly when activated, allows for the attack of various nucleophiles. rsc.org For example, the reaction of azetidines with nucleophiles can lead to ring-opening products, providing access to functionalized acyclic amines. acs.org
A notable example involves the ring contraction of α-bromo N-sulfonylpyrrolidinones, where a nucleophilic addition to the carbonyl group initiates a process that ultimately yields N-sulfonylazetidines. rsc.org This reaction proceeds through an intermediate that undergoes an intramolecular SN2 reaction, resulting in the formation of the four-membered ring. rsc.org The choice of nucleophile (e.g., alcohols, amines) can be varied to introduce different functional groups into the final azetidine product. rsc.org
The table below summarizes examples of nucleophilic additions to azetidine precursors:
Reactions Involving C-H Activation in Azetidine Chemistry
C-H activation has emerged as a powerful tool for the direct functionalization of azetidine rings, offering an efficient and atom-economical approach to introduce new bonds. rsc.orgrsc.org This strategy avoids the need for pre-functionalized substrates, directly converting C-H bonds into new functional groups. rsc.org
Palladium-catalyzed C-H amination is a significant method for the synthesis of functionalized azetidines. rsc.org For instance, intramolecular γ-C(sp³)–H amination, catalyzed by a palladium(II) complex, allows for the formation of the azetidine ring. rsc.org This reaction is promoted by an oxidant and an additive, proceeding through a proposed Pd(IV) intermediate. rsc.org
The directing group strategy is often employed to control the regioselectivity of C-H activation. nih.gov Carboxylic acids and their derivatives are common directing groups that guide the metal catalyst to a specific C-H bond for functionalization. nih.gov This approach has been successfully applied to the synthesis of various saturated heterocycles, including azetidines. nih.gov
One of the primary methods for synthesizing and derivatizing azetidin-2-ones is the [2+2] cycloaddition of a ketene (B1206846) and an imine, often referred to as the Staudinger synthesis. mdpi.comresearchgate.net This reaction allows for the construction of the β-lactam ring with various substituents at different positions. mdpi.com The reaction conditions can be tuned to control the stereochemistry of the resulting azetidin-2-one. mdpi.com
The reduction of azetidin-2-ones is a common method for obtaining the corresponding azetidines. acs.org This transformation can be achieved using various reducing agents, such as diborane (B8814927) or lithium aluminum hydride, and typically proceeds with retention of the stereochemistry of the ring substituents. acs.org
Furthermore, the azetidin-2-one ring can be functionalized at the nitrogen atom or at the C3 and C4 positions. For example, the carboxyl group at C3 of a β-lactam can be used to acylate other molecules, creating hybrid structures with potential biological activity. mdpi.com
Stereoselective Transformations of Azetidine Derivatives
The synthesis of enantiomerically pure azetidine derivatives is of significant interest due to the importance of stereochemistry in biological activity. acs.org Several stereoselective methods have been developed to control the three-dimensional arrangement of substituents on the azetidine ring. nih.govacs.orgacs.org
One approach involves the use of chiral auxiliaries or catalysts. For instance, chiral tert-butanesulfinamides have been employed to achieve a general and scalable synthesis of enantioenriched C2-substituted azetidines. acs.org This method allows for the production of a variety of aryl, vinyl, allyl, and alkyl substituted azetidines with high diastereoselectivity. acs.org
Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov The chirality of the starting material is effectively transferred to the product, and the use of a suitable protecting group allows for further synthetic manipulations. nih.gov
Asymmetric hydrogenation of unsaturated azetidine precursors is another strategy to introduce stereocenters. acs.org Palladium-catalyzed cis-hydrogenation of unsaturated 2-azetidinecarboxylic acid derivatives can furnish functionalized azetidines with high diastereo- and enantioselectivity. acs.org
Regioselective Synthesis and Functionalization Patterns
The ability to control the position of functional groups on the azetidine ring is crucial for the development of new molecules with specific properties. frontiersin.orgrsc.org Regioselective synthesis and functionalization strategies aim to achieve this control.
The nature of the substituent on the azetidine nitrogen can play a significant role in directing the regioselectivity of functionalization. rsc.org For example, in the lithiation of 2-arylazetidines, an N-alkyl substituent can direct lithiation to the ortho position of the aryl ring, while an N-Boc protecting group can favor α-benzylic lithiation. rsc.org
Lanthanide-catalyzed intramolecular aminolysis of epoxy amines provides a regioselective route to azetidines. frontiersin.orgfrontiersin.org The choice of catalyst and the stereochemistry of the epoxy amine can influence the regioselectivity of the ring-opening and subsequent cyclization, leading to the preferential formation of either azetidines or pyrrolidines. frontiersin.org For instance, La(OTf)₃ has been shown to catalyze the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine. frontiersin.org
Iodine-mediated cyclization of homoallylic amines can also proceed with regioselectivity to form 2,4-disubstituted azetidines. medwinpublishers.com The subsequent functionalization of the resulting iodomethyl group allows for the introduction of various nucleophiles. medwinpublishers.com
Role as a Versatile Building Block in Synthetic Chemistry
Azetidines, including 2-substituted variants like this compound, serve as crucial intermediates in organic synthesis. medwinpublishers.com Their strained four-membered ring can be selectively opened under various conditions to introduce functionality and build larger, more complex molecules. rsc.org The synthesis of azetidines themselves can be achieved through several methods, including intramolecular cyclization reactions, magtech.com.cnorganic-chemistry.org cycloadditions, magtech.com.cnnih.gov and ring expansions of aziridines. magtech.com.cn For instance, a common route involves the cyclization of γ-amino alcohols or related derivatives. medwinpublishers.com
The 2-aryl substitution pattern, as seen in this compound, is of particular interest. The presence of the aryl group can influence the stereochemical outcome of reactions and provides a handle for further functionalization through aromatic substitution or cross-coupling reactions. The difluorophenyl group, with its strong electron-withdrawing nature, can affect the reactivity of both the azetidine ring and the aromatic ring. For example, N-Boc-2-aryl-azetidines are known to undergo exclusive α-lithiation, a reaction that allows for the introduction of various electrophiles at the carbon adjacent to the nitrogen, leading to diverse 2,2-disubstituted azetidines. nih.gov
Table 1: General Synthetic Routes to Azetidines
Synthesis Strategy
Description
Reference
Intramolecular Cyclization
Formation of the C-N or C-C bond from a linear precursor, such as γ-haloamines or amino alcohols.
Integration into Conformationally Restricted Molecular Systems
The rigid structure of the azetidine ring is one of its most valuable features in medicinal chemistry and chemical biology. When incorporated into larger molecules, such as peptides or drug candidates, the azetidine scaffold imparts significant conformational constraint. researchgate.net This rigidity can lock a molecule into a specific three-dimensional shape, which is often crucial for high-affinity binding to biological targets like enzymes or receptors.
The 2-alkyl-2-carboxy-azetidine (Azx) unit, for example, has been shown to act as a potent inducer of γ-turns in peptides. researchgate.net This demonstrates the ability of the azetidine ring to serve as a compact and stable structural element to control molecular conformation. By extension, incorporating this compound into a molecule would introduce a rigid, three-dimensional element. The orientation of the difluorophenyl group relative to the azetidine ring would be well-defined, potentially leading to specific and favorable interactions with a biological target. The fluorine atoms themselves can form beneficial interactions, such as hydrogen bonds or dipole-dipole interactions, further enhancing binding affinity.
Advanced Applications in Material Science Research
The unique properties of azetidines also lend themselves to applications in the field of material science.
Azetidines can serve as both monomers and initiators in polymerization reactions. The ring-opening polymerization (ROP) of azetidine and its derivatives, driven by the release of ring strain, can produce polyamines. nih.gov For instance, the cationic ring-opening polymerization of azetidine yields hyperbranched poly(trimethylenimine). While controlling these polymerizations can be challenging, the resulting polymers have applications in areas like CO2 capture and as coatings. nih.gov The substitution on the azetidine ring would be expected to significantly influence the polymerization process and the properties of the resulting polymer.
Chiral azetidines are valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal catalysts to control the stereochemical outcome of a reaction. nih.gov The synthesis of enantiomerically pure azetidines allows for the creation of well-defined chiral environments. For example, C2-symmetric 2,4-disubstituted azetidines have been successfully used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. nih.gov Similarly, rigid, C1-symmetric 2,4-cis-disubstituted amino azetidines have been employed as ligands in highly enantioselective copper-catalyzed Henry reactions. nih.gov The defined, concave shape of these ligands is thought to be key to their stereochemical control. A chiral version of this compound could serve as a precursor to novel chiral ligands, where the difluorophenyl group could modulate the electronic properties and steric environment of a metal catalyst.
The substitution of traditional N,N-dialkylamino groups with azetidine rings has emerged as a powerful strategy for improving the performance of fluorescent dyes. This simple structural modification has been shown to significantly increase both the quantum yield (brightness) and photostability of various fluorophore families, including rhodamines. The azetidine ring helps to suppress the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, which is a common pathway for fluorescence quenching.
Notably, the introduction of fluorine atoms onto the azetidine ring can further enhance these properties. While research has focused on fluorination at the 3-position of the azetidine, the electron-withdrawing nature of the 3,5-difluorophenyl group in this compound could similarly influence the electronic properties of a fluorophore, potentially leading to improved quantum yields and photophysical characteristics.
Beyond asymmetric catalysis, functionalized azetidines are effective ligands for various transition metals in homogeneous catalysis. bham.ac.uk The nitrogen atom of the azetidine ring, along with other strategically placed donor atoms, can coordinate to a metal center, creating a catalytically active complex. For example, an azetidine derivative bearing 2-aminoethyl and 2-pyridyl substituents acts as a tridentate ligand for copper(II). nih.gov Palladium complexes with azetidine-based ligands have also been explored. bham.ac.uk The electronic properties of the ligand are crucial for the performance of the catalyst. The 3,5-difluorophenyl group in this compound would act as a strong electron-withdrawing group, which could be used to tune the reactivity of a coordinated metal center in a catalytic cycle, for example, in cross-coupling reactions. acs.org
Table 2: List of Compounds Mentioned
Compound Name
Structure/Description
This compound
The subject of this article, an azetidine ring substituted at the 2-position with a 3,5-difluorophenyl group.
Azetidine
The parent four-membered nitrogen-containing heterocycle.
Aziridine
A three-membered nitrogen-containing heterocycle.
N-Boc-2-aryl-azetidines
Azetidines with an aryl group at the 2-position and a Boc protecting group on the nitrogen.
2-alkyl-2-carboxy-azetidines (Azx)
Azetidines with an alkyl and a carboxylic acid group at the 2-position.
Poly(trimethylenimine)
A polymer formed from the ring-opening of azetidine.
2,4-cis-disubstituted amino azetidines
A class of chiral azetidine-based ligands.
Exploration in Medicinal Chemistry Research
The azetidine scaffold is prized in drug discovery for its ability to impart favorable physicochemical properties to lead compounds. nih.govijbpas.com Its rigid structure helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency. bioworld.com
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in lead optimization. Azetidines have emerged as effective bioisosteres for several common structural motifs in drug molecules. acs.org Their incorporation can lead to improved properties such as solubility, metabolic stability, and lipophilicity, while maintaining or enhancing target engagement. nih.gov The high ring-strain energy and distinct three-dimensional structure of azetidines offer a unique chemical space compared to more common rings. nih.gov
The azetidine ring is often considered a valuable substitute for larger, more flexible saturated heterocycles like pyrrolidine (a five-membered ring) and piperidine (B6355638) (a six-membered ring), as well as the aromatic phenyl ring. nih.govresearchgate.netnih.gov
When compared to pyrrolidine and piperidine, the azetidine ring offers a more conformationally restricted scaffold. bioworld.com This rigidity can be advantageous in locking a molecule into a bioactive conformation. Furthermore, the basicity (pKa) of the azetidine nitrogen is lower than that of pyrrolidine and piperidine, a property that can be fine-tuned with substituents, such as fluorine atoms, to modulate a compound's physicochemical properties. For instance, fluorination generally decreases basicity, which can be a desirable modification in drug design to avoid off-target effects or improve oral absorption. mdpi.com
As a bioisostere for a phenyl ring, the saturated azetidine ring provides a three-dimensional character that can lead to improved solubility and reduced lipophilicity, addressing common liabilities associated with flat, aromatic systems. researchgate.netnih.gov While phenyl rings are often associated with poor physicochemical properties, replacing them with saturated bioisosteres like azetidines can mitigate these issues. researchgate.net
A comparative study on the physicochemical properties of fluorinated saturated heterocyclic amines provides insight into these differences:
The azetidine ring is a core component of one of the most important classes of antibiotics: the β-lactams (azetidin-2-ones), which include penicillins and cephalosporins. Beyond the classical β-lactams, research into other azetidine derivatives continues to yield compounds with promising antimicrobial properties. ijbpas.com
Numerous studies have focused on the synthesis and evaluation of novel azetidin-2-one derivatives for their antibacterial action. acs.org These compounds are often tested against a panel of both Gram-positive and Gram-negative bacteria.
For example, a series of N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov One compound in this series demonstrated the most potent activity. nih.gov In another study, novel 3-chloro-4-substituted-phenyl-azetidin-2-ones were synthesized, with several compounds showing excellent activity against strains like Staphylococcus aureus, Escherichia coli, and Shigella dysentery. mdpi.com Furthermore, research on azetidine analogues derived from salicylic (B10762653) acid has shown that structural modifications can significantly enhance antibacterial efficacy, with some derivatives demonstrating high efficacy against tested bacterial strains.
The following table summarizes findings from various studies on the antibacterial activity of azetidinone derivatives.
A derivative with a 2-chlorobenzaldehyde (B119727) modification showed superior efficacy compared to the benzaldehyde-derived counterpart.
The investigation of azetidine derivatives extends to their potential as antifungal agents. ijbpas.com Several classes of azetidin-2-ones have demonstrated inhibitory activity against various fungal pathogens.
In one study, a series of azetidinone derivatives of β-naphthol showed moderate to significant antifungal activity. Another investigation into novel azetidin-2-ones tethered to a sulfonamide scaffold revealed that compounds with electron-withdrawing groups exhibited good inhibitory activity against fungal strains. mdpi.com L-azetidine-2-carboxylic acid, a naturally occurring azetidine, has been isolated and shown to have potent antifungal activity against Podosphaera xanthii, the fungus that causes powdery mildew in cucurbits. This natural product was observed to inhibit mycelial growth and interrupt the life cycle of the fungus. Additionally, a chitosan-azetidine derivative was synthesized and showed significantly higher antifungal activity against Aspergillus fumigatus compared to native chitosan, with an antifungal inhibitory index of 26.19%. bioworld.com
Several compounds in the series displayed excellent activity against the tested fungi. mdpi.com
The structural features of azetidines have also made them attractive candidates in the search for new antiviral agents. nih.gov Research has uncovered azetidine-based compounds with activity against a variety of viruses.
A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones revealed that certain stereoisomers possess modest antiviral activity. Specifically, the trans-isomer of a derivative with a 3-methyl-4-fluorophenyl group at the C3 position (trans-11f) was found to inhibit the replication of human coronavirus (229E) with a half-maximal effective concentration (EC₅₀) of 45 µM. The corresponding cis-isomer was active against influenza A virus (H1N1). This highlights the importance of stereochemistry for antiviral selectivity.
In other research, azetidine-containing dipeptides were developed as non-covalent inhibitors of human cytomegalovirus (HCMV) replication, suggesting that the azetidine ring plays a key role in the observed antiviral effect. A separate report noted that a series of substituted phenyl azetidine-2-one sulphonyl derivatives showed weak antiviral activity against a broad panel of viruses, including Herpes simplex virus and Yellow Fever virus. mdpi.com More recently, new azetidine compounds have been identified with potent activity against herpes simplex virus (HSV-1 and HSV-2) with EC₅₀ values below 100 nM. acs.org
Research into Antiviral Properties of Azetidine Compounds
Studies on Anti-HIV-1 Activity of Fluorinated Heterocycles
The introduction of fluorine into heterocyclic compounds has been a strategy in the development of anti-HIV-1 agents. While research specifically detailing the anti-HIV-1 activity of this compound is limited, studies on analogous fluorinated compounds provide insight into the potential of this chemical class.
For example, the synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (F-AZT) was undertaken to explore whether a 2-"up"-fluoro substituent could enhance the anti-HIV activity of AZT. nih.gov However, F-AZT did not show significant activity against HIV in vitro. nih.gov In contrast, 1-(2,3-dideoxy-2-fluoro-beta-D-threopentofuranosyl)cytosine (F-DDC) did exhibit activity against HIV-1, although its therapeutic index was much lower than that of AZT. nih.gov
Further research into fluorinated sugar analogues of potential anti-HIV-1 nucleosides, such as 2',3'-dideoxy-2',3'-difluoro-5-methyluridine and 3'-deoxy-2',3'-didehydro-2'-fluorothymidine, found that these compounds did not show significant anti-HIV activity. nih.gov It has been noted that even a small modification, like replacing a hydrogen atom with fluorine in the sugar moiety of active anti-HIV nucleosides, can lead to a near-complete loss of activity. nih.gov These findings underscore the sensitive structure-activity relationship in the design of fluorinated anti-HIV-1 agents.
Exploration in Other Targeted Biological Activities (e.g., Anti-inflammatory, Anti-tubercular, Anti-cancer research on derivatives)
Derivatives of azetidine and compounds with fluorophenyl motifs have been the subject of research for a variety of other therapeutic applications, including anti-inflammatory, anti-tubercular, and anti-cancer activities.
Anti-inflammatory Activity:
While direct studies on the anti-inflammatory properties of this compound are not prominent, research on related structures provides some context. For instance, derivatives of 3,5-dihydroxycinnamic acid have been synthesized and tested for their anti-inflammatory effects. nih.gov One such derivative demonstrated a significant anti-inflammatory effect by reducing the synthesis of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov
Anti-tubercular Activity:
Azetidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.govnih.gov These compounds are believed to work by inhibiting the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope. nih.govnih.gov Spirocyclic azetidines equipped with a nitrofuran warhead have also shown excellent in vitro activity against M. tuberculosis, with some compounds exhibiting lower minimum inhibitory concentrations than the frontline drug isoniazid. mdpi.com The mechanism of action for these nitroheterocyclic compounds often involves their reduction by bacterial enzymes to form toxic species. mdpi.com
Anti-cancer Research on Derivatives:
The azetidine scaffold has been incorporated into novel compounds designed as potential anti-cancer agents. For example, analogues of the anti-tumor agent TZT-1027, which feature a 3-aryl-azetidine moiety, have been synthesized and evaluated for their antiproliferative activities. mdpi.com Some of these analogues exhibited moderate to excellent activity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). mdpi.com
Furthermore, azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole have been synthesized and evaluated for their anti-cancer potential against MCF-7 breast cancer cell lines, with some derivatives showing high efficacy. nih.gov The incorporation of a 2,4-difluorophenyl group into 5-oxopyrrolidine-3-carboxylic acid derivatives has also been explored, with some of these compounds, particularly hydrazone derivatives, showing cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate adenocarcinoma, and melanoma. nih.gov
Below is a table summarizing the biological activities of various azetidine and fluorinated derivatives.
Compound Class/Derivative
Biological Activity
Key Findings
Citations
Azetidine Derivatives (BGAz)
Anti-tubercular
Potent bactericidal activity against drug-sensitive and MDR-TB by inhibiting mycolic acid biosynthesis.
Role of Fluorine Substitution in Azetidine Derivatives for Research Applications
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. researchgate.net In the context of azetidine (B1206935) derivatives, fluorine substitution is a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of fluorine can also impact the basicity of the azetidine nitrogen and the reactivity of the ring. researchgate.net For example, the presence of fluorine atoms can influence the conformational preference of the azetidine ring through steric and electronic effects. researchgate.net
Overview of 2 3,5 Difluorophenyl Azetidine in Advanced Chemical Research
The specific compound, 2-(3,5-Difluorophenyl)azetidine, combines the key features of the azetidine (B1206935) scaffold with the benefits of difluorophenyl substitution. The 3,5-difluorophenyl group is a common motif in medicinal chemistry, known to enhance binding affinity and improve pharmacokinetic profiles. The strategic placement of this group at the 2-position of the azetidine ring creates a valuable building block for the synthesis of novel therapeutic agents and chemical probes. Research efforts are focused on developing efficient synthetic routes to this and related fluorinated azetidine derivatives to explore their full potential in various research applications. chemrxiv.orgbristol.ac.ukresearchgate.net
Structure Activity Relationship Sar Studies of 2 3,5 Difluorophenyl Azetidine Derivatives
The azetidine ring, a four-membered saturated nitrogen heterocycle, serves as a privileged scaffold in medicinal chemistry. centralasianstudies.orgnih.gov Its incorporation into molecules is driven by its unique structural properties, which can significantly influence pharmacological activity. nih.gov The constrained nature of the azetidine ring imparts a high degree of molecular rigidity, which can be advantageous for binding to biological targets by reducing the entropic penalty upon binding. acs.org This rigidity allows for the precise positioning of substituent groups for optimal interaction with a receptor or enzyme active site.
The azetidine moiety has been successfully incorporated into a wide array of biologically active compounds, demonstrating its versatility. nih.gov It is found in therapeutics such as the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin. acs.org The use of the azetidine scaffold is less common than five- or six-membered heterocycles, in part due to synthetic challenges, but its unique properties make it an attractive component for developing novel therapeutic agents. acs.org For instance, azetidine-based scaffolds have been developed for central nervous system (CNS) focused libraries and have been explored as inhibitors of enzymes like STAT3.
Influence of Difluorophenyl Substitution on Molecular Interactions
The presence and positioning of fluorine atoms on a phenyl ring can profoundly affect a molecule's physicochemical properties and its interactions with biological targets. The 3,5-difluorophenyl group in 2-(3,5-Difluorophenyl)azetidine derivatives is anticipated to engage in specific non-covalent interactions that can enhance binding affinity and selectivity.
Fluorine is a highly electronegative atom, and when incorporated into a ligand, it can participate in multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues. nih.gov These fluorine-backbone interactions can be a significant contributor to the binding affinity of an inhibitor. nih.gov The strategic placement of fluorine atoms can therefore be a powerful tool in lead optimization. For example, the introduction of fluorine atoms at positions geometrically favorable for interaction with backbone carbonyls has been shown to improve the activity of menin-MLL inhibitors by as much as 5- to 10-fold. nih.gov
Furthermore, the introduction of fluorine can modulate other properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov While organic fluorine is a poor hydrogen bond acceptor, the carbon-fluorine bond can interact favorably with polar hydrogen atoms in protein-inhibitor complexes. nih.gov In the context of this compound, the two fluorine atoms on the phenyl ring increase its quadropole moment and can lead to favorable orthogonal multipolar interactions with the protein target.
The table below summarizes the types of interactions the difluorophenyl group can participate in, enhancing ligand binding.
Interaction Type
Description
Potential Impact on Activity
Multipolar C-F···C=O Interactions
The electron-rich fluorine atoms can interact with the partially positive carbon of backbone carbonyl groups in a protein. nih.gov
The fluorine atoms could potentially act as halogen bond acceptors, although this is less common for fluorine than for heavier halogens.
Contribution to binding specificity.
Hydrophobic Interactions
The fluorinated phenyl ring can engage in hydrophobic interactions with nonpolar pockets of a protein target.
Increased binding affinity.
Modulation of pKa
The electron-withdrawing nature of the fluorine atoms can influence the basicity of the azetidine nitrogen.
Alteration of pharmacokinetic and pharmacodynamic properties.
Conformational Analysis and its Correlation with Observed Activities
The azetidine ring is not planar and exists in puckered conformations. This conformational preference can orient substituents in specific spatial arrangements. As observed in a series of azetidine-containing dipeptides, the conformational restriction imposed by the azetidine ring led to a γ-type reverse turn, which was correlated with their biological activity. nih.gov This suggests that the specific pucker of the azetidine ring in this compound derivatives could be a critical factor for their interaction with a biological target.
The presence of the phenyl group at the C2 position of the azetidine ring can also influence its reactivity. It has been noted that the C2-position of 2-phenylazetidine (B1581345) has increased electrophilicity because the benzene (B151609) ring can stabilize cationic character. acs.org This electronic effect, coupled with the conformational properties, will influence how the molecule interacts with its biological target.
While detailed conformational analysis of this compound itself is not widely published, studies of related small heterocyclic rings provide insights. The energetic barriers between different puckered states of the azetidine ring and the rotational barrier of the C-N and C-C bonds will dictate the population of different conformational states at physiological temperatures. The conformation that presents the optimal arrangement of key interacting groups, such as the difluorophenyl moiety and the azetidine nitrogen, to the binding site of a protein will be the bioactive conformation.
Stereochemical Aspects in Azetidine-Based SAR
When the azetidine ring is substituted at the C2 position, as in this compound, the C2 carbon becomes a chiral center. This introduces the possibility of enantiomers, which can have profoundly different biological activities. The differential activity of enantiomers is a well-established principle in pharmacology, arising from the chiral nature of most biological targets like enzymes and receptors.
The synthesis of stereochemically pure C2-substituted azetidines is crucial for evaluating the biological activity of individual enantiomers and understanding the stereochemical requirements for activity. acs.org The development of stereospecific synthetic methods, such as the C(sp3)–H arylation of azetidines, has enabled the preparation of all four stereoisomers of certain azetidine derivatives, leading to the identification of a single stereoisomer with potent antimalarial activity. acs.org This underscores the importance of controlling the stereochemistry at both the C2 and any other stereocenters in the molecule.
The table below illustrates the potential impact of stereochemistry on the activity of this compound derivatives.
Stereochemical Aspect
Implication for SAR
C2-Chirality
The (R)- and (S)-enantiomers can exhibit different binding affinities and efficacies due to the three-dimensional arrangement of the difluorophenyl group and the azetidine ring. One enantiomer may fit optimally into a chiral binding pocket, while the other may bind weakly or not at all.
Diastereomers
If additional chiral centers are present in the molecule, diastereomers will be formed. Diastereomers have different physical properties and can exhibit significantly different biological activities.
Stereoselective Synthesis
The ability to synthesize specific stereoisomers is essential for detailed SAR studies and for the development of a single-enantiomer drug, which often has a better therapeutic index than a racemic mixture. acs.orgacs.org
Computational Chemistry and Theoretical Investigations of Azetidine Systems
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and stability of molecules. nih.gov For 2-(3,5-Difluorophenyl)azetidine, DFT calculations could be employed to determine key electronic properties. These studies often involve geometry optimization to find the most stable three-dimensional arrangement of atoms and subsequent calculation of electronic descriptors.
A fundamental aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their distribution across the molecule provide insights into its reactivity and ability to participate in chemical reactions. For instance, the HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Furthermore, quantum chemical calculations can predict various properties that influence a molecule's behavior. While specific data for this compound is not available, predicted data for the related compound 2-Phenylazetidine (B1581345) from databases like PubChem can offer a point of reference. nih.gov
Table 1: Predicted Physicochemical Properties of Related Azetidine (B1206935) Compounds
Note: This data is computationally predicted and serves as an illustration of the types of information generated through quantum chemical calculations.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. samipubco.comneliti.com These computational techniques are foundational in structure-based drug design.
The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. If the experimental structure of the ligand is unknown, it can be generated and optimized using quantum chemical methods. The protein structure is often sourced from databases like the Protein Data Bank (PDB).
Molecular docking simulations then place the ligand into the binding site of the protein in various orientations and conformations, calculating a scoring function to estimate the binding affinity for each pose. These scores help in identifying the most likely binding mode and predicting the strength of the interaction. For instance, studies on other azetidine derivatives have utilized molecular docking to predict their binding to specific biological targets. samipubco.comechemcom.com Such studies often reveal key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
Conformational Landscape Analysis of Azetidine Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Azetidine rings can adopt different puckered conformations, and the substituents on the ring influence the preferred conformation. capes.gov.br Conformational landscape analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
This analysis can be performed using various computational methods, including molecular mechanics and quantum mechanics. The results can reveal the flexibility of the molecule and the range of shapes it can adopt, which is crucial for understanding its interaction with a binding site. For example, studies on substituted azetidines have used NMR spectroscopy in conjunction with computational methods to determine the preferred ring puckering and the orientation of substituents. capes.gov.br The conformation of the azetidine ring and the orientation of the 3,5-difluorophenyl group in this compound would significantly impact its ability to fit into a receptor's binding pocket.
Predictive Studies on Reactivity and Selectivity
Computational methods can also predict the reactivity and selectivity of chemical reactions involving azetidine derivatives. acs.org This is particularly valuable in planning the synthesis of new compounds and understanding their metabolic fate.
By mapping out potential reaction pathways and their associated energy profiles, computational studies can guide the development of efficient synthetic routes and provide insights into the potential metabolic transformations the compound might undergo in a biological system.
Future Research Directions and Unaddressed Challenges in 2 3,5 Difluorophenyl Azetidine Research
Development of Novel and Efficient Synthetic Routes
While several methods for azetidine (B1206935) synthesis exist, there is a continuous need for more efficient, scalable, and sustainable routes. rsc.org Future research will likely focus on the development of catalytic and enantioselective methods to access chiral 2-(3,5-difluorophenyl)azetidine and its derivatives. The use of flow chemistry presents an opportunity for safer and more efficient synthesis of these strained ring systems. acs.org
Exploration of New Chemical Transformations for Diversification
Further exploration of the reactivity of the this compound scaffold is crucial for generating diverse libraries of compounds for biological screening. This includes the development of novel C-H functionalization and ring-opening/ring-expansion strategies to access new chemical space.
Advanced Applications in Emerging Fields of Chemical Science
The unique properties of this compound could be leveraged in emerging areas of chemical science. For example, its potential as a chiral ligand in asymmetric catalysis or as a component in novel functional materials warrants further investigation. magtech.com.cn
Refinement of Structure-Activity Relationship Models for Enhanced Design
As more biological data for this compound derivatives becomes available, there is an opportunity to develop more sophisticated SAR models. Computational modeling and machine learning approaches can be employed to predict the activity of new derivatives and guide the design of more potent and selective compounds.
Sustainability Aspects in Azetidine Synthesis
Green chemistry principles are increasingly important in chemical synthesis. Future research should aim to develop more sustainable methods for the synthesis of this compound, for example by using environmentally benign solvents and reagents, and by minimizing waste generation. nih.gov The use of flow chemistry with greener solvents like cyclopentyl methyl ether is a promising direction. acs.org
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(3,5-Difluorophenyl)azetidine, and what are the critical reaction parameters?
Methodology : The synthesis typically involves coupling reactions between fluorinated aryl halides and azetidine precursors. For example, palladium-catalyzed C–H bond arylation (e.g., using Pd catalysts and ligands like BrettPhos) can introduce the 3,5-difluorophenyl group to the azetidine ring. Key parameters include reaction temperature (e.g., 100–140°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products. Purification often employs column chromatography or recrystallization .
Q. How is this compound characterized structurally and analytically?
Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity. Mass spectrometry (LC/MS or HRMS) verifies molecular weight. X-ray crystallography may resolve stereochemical ambiguities. Physicochemical properties (e.g., LogP, solubility) are determined via HPLC or shake-flask methods .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodology : The compound serves as a scaffold for drug candidates targeting central nervous system disorders or enzyme inhibition. Its azetidine ring provides conformational rigidity, while fluorine atoms enhance metabolic stability. Researchers use it in structure-activity relationship (SAR) studies by modifying substituents on the phenyl ring .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound in cross-coupling reactions?
Methodology : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XantPhos vs. BINAP), and base (e.g., K₂CO₃ vs. Cs₂CO₃) improves yield. Solvent screening (e.g., toluene for high-temperature reactions) and microwave-assisted synthesis reduce reaction time. Reaction monitoring via TLC or in-situ IR identifies intermediate bottlenecks .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodology : Fluorine atoms complicate detection in GC/MS due to low ionization efficiency. Researchers use derivatization (e.g., silylation) or switch to LC-MS/MS with electrospray ionization (ESI+). Matrix effects in plasma are mitigated via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
Q. How does the 3,5-difluorophenyl substitution pattern influence the compound’s binding affinity in target proteins?
Methodology : Computational docking (e.g., AutoDock Vina) compares interactions of 3,5-difluoro vs. 2,4-difluoro analogs. Fluorine’s electronegativity alters π-π stacking and hydrogen bonding. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies validate key residues .
Q. What strategies are used to resolve contradictions in reported biological activity data for this compound derivatives?
Methodology : Replicate assays under standardized conditions (e.g., cell line, incubation time). Meta-analysis of literature data identifies outliers. Orthogonal assays (e.g., enzymatic vs. cell-based) confirm activity. Contradictions may arise from impurities (>95% purity required for reliable data) .
Q. How can the stability of this compound under physiological conditions be evaluated?
Methodology : Accelerated stability studies in simulated gastric fluid (pH 2) and plasma (37°C) track degradation via HPLC. Mass spectrometry identifies degradation products (e.g., N-oxide formation). Arrhenius plots predict shelf-life at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.